molecular formula C11H14N2O4 B12686589 Dimethyl 3,4-diazatricyclo(4.2.1.02,5)non-7-ene-3,4-dicarboxylate CAS No. 65244-06-6

Dimethyl 3,4-diazatricyclo(4.2.1.02,5)non-7-ene-3,4-dicarboxylate

Cat. No.: B12686589
CAS No.: 65244-06-6
M. Wt: 238.24 g/mol
InChI Key: WITQEHXYNZSTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butylphenyl phenyl phosphate: (EINECS 265-656-4) is an organic compound with the molecular formula C20H27O4P . It is a colorless liquid known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butylphenyl phenyl phosphate is primarily synthesized through the phosphorylation of phenylphenol. The common reaction involves heating phenylphenol with phosphorus trioxide (P2O3) in an appropriate solvent . Another method involves the reaction of 2,4-di-tert-butylphenol with tris(2-chloroethyl) phosphate under alkaline conditions .

Industrial Production Methods: In industrial settings, the compound is produced by mixing phenyl phosphate and 2,4-di-tert-butylphenol in a molar ratio. The mixture is then subjected to esterification using an excess of trichlorophenol as a catalyst at controlled temperatures and pressures . The product is purified through solvent extraction, cooling crystallization, or distillation.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butylphenyl phenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Di-tert-butylphenyl phenyl phosphate exerts its effects by inhibiting the activity of secretory phospholipase A2 (sPLA2). This enzyme plays a crucial role in the release of arachidonic acid, a precursor to pro-inflammatory mediators. By inhibiting sPLA2, the compound reduces the production of inflammatory mediators, thereby exhibiting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Di-tert-butylphenyl phenyl phosphate is unique due to its dual role as a plasticizer and flame retardant, along with its significant anti-inflammatory properties. Its ability to inhibit sPLA2 sets it apart from other similar compounds, making it valuable in both industrial and medical applications .

Properties

CAS No.

65244-06-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

dimethyl 3,4-diazatricyclo[4.2.1.02,5]non-7-ene-3,4-dicarboxylate

InChI

InChI=1S/C11H14N2O4/c1-16-10(14)12-8-6-3-4-7(5-6)9(8)13(12)11(15)17-2/h3-4,6-9H,5H2,1-2H3

InChI Key

WITQEHXYNZSTPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2C3CC(C2N1C(=O)OC)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.